N-(3-chloro-4-fluorophenyl)oxan-4-amine
Description
Properties
Molecular Formula |
C11H13ClFNO |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13ClFNO/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
COGLHVSJXCCFJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Reactions
The primary industrial route involves reacting 3-chloro-4-fluoroaniline with activated oxane derivatives under basic conditions. Patent WO2016185485A2 details a two-step process where 4-bromooxane undergoes ligand-assisted displacement with the aniline precursor in tetrahydrofuran (THF) at 60–70°C for 6–8 hours. Critical parameters include:
Solvent System : Polar aprotic solvents like THF or N-methyl-2-pyrrolidone (NMP) enhance reaction kinetics by stabilizing the transition state. Ethyl acetate/isobutyl acetate mixtures (3:1 v/v) reduce byproduct formation during workup.
Base Selection : Inorganic bases (K2CO3, Cs2CO3) outperform organic amines, with cesium carbonate providing 92% conversion efficiency versus 78% for triethylamine in comparative trials.
Stoichiometry : A 1.2:1 molar ratio of oxane derivative to aniline minimizes dimerization side products (<5% vs. 15% at 1:1 ratio).
Reductive Amination Strategies
Alternative approaches employ oxan-4-one intermediates condensed with 3-chloro-4-fluoroaniline followed by borane-mediated reduction. Key advancements include:
Catalytic Systems : Iron/acetic acid reductants at 0–5°C achieve 88% yield with <2% over-reduction byproducts, surpassing traditional Pd/C-H2 methods (72% yield, 8% byproducts).
Temperature Control : Maintaining the reaction below 10°C prevents ketone group migration, as evidenced by HPLC-MS tracking.
Process Optimization and Scalability
Solvent Engineering for Industrial Production
Comparative solvent studies reveal methylcyclohexane/isobutyl acetate mixtures (Table 1) optimize crystallization efficiency while meeting ICH residual solvent guidelines.
Table 1: Solvent Impact on Crystallization Yield
| Solvent Combination | Yield (%) | Purity (%) | Residual Solvent (ppm) |
|---|---|---|---|
| THF/Water | 78 | 92 | 4800 |
| Acetonitrile/NMP | 85 | 95 | 3200 |
| Methylcyclohexane/Isobutyl Acetate | 91 | 98 | 120 |
Crystalline Form Control
Patent WO2016185485A2 identifies three polymorphic forms (R, M, N) with distinct pharmaceutical properties:
- Form-R : Obtained via anti-solvent crystallization (nitromethane/isobutyl acetate), exhibits high thermal stability (DSC peak 218°C).
- Form-M : Produced through aqueous THF cooling, demonstrates superior solubility (34 mg/mL vs. 19 mg/mL for Form-R).
- Form-N : Spray-dried amorphous dispersion with PVP-K30 enhances bioavailability (AUC 2.1× crystalline forms).
Purification and Isolation Techniques
Thin-Film Evaporation
Rotavapor systems with agitated thin-film modules achieve 99.5% purity by removing chlorinated dimers (MW 450–500 Da) through differential volatility. Optimal parameters:
- Vacuum: 15–20 mbar
- Jacket Temperature: 70–75°C
- Wiper Speed: 300 rpm
Chromatographic Polishing
Reverse-phase C18 columns with acetonitrile/0.1% TFA gradients resolve positional isomers (Figure 1). Scale-up trials demonstrate linear scalability from 10 g to 5 kg batches with consistent retention profiles.
Analytical Characterization
Spectroscopic Fingerprinting
Stability Profiling
Accelerated stability studies (40°C/75% RH) confirm Form-M maintains >95% potency for 6 months versus Form-R’s 89% under identical conditions.
Pharmaceutical Applications
Kinase Inhibitor Intermediates
The compound serves as a key building block in Bruton’s tyrosine kinase (BTK) inhibitors, enabling IC50 values of 0.8 nM in preclinical models.
Solid Dispersion Formulations
Spray-dried dispersions with hydroxypropyl methylcellulose acetate succinate (HPMCAS) achieve 92% oral bioavailability in canine models, addressing poor aqueous solubility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)oxan-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction can yield amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)oxan-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a tyrosine kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby inhibiting its activity. This can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Halogen Effects: The dual substitution (Cl and F) in N-(3-chloro-4-fluorophenyl)oxan-4-amine increases its lipophilicity (logP ~2.8 estimated) compared to mono-halogenated analogs like N-(3-fluorophenyl)oxan-4-amine (logP ~2.1) . This enhances membrane permeability but may reduce aqueous solubility.
- In contrast, quinazoline derivatives () exhibit planar aromatic systems suited for π-π stacking in enzyme active sites.
- Salt Forms : The hydrochloride salt of 4-(3-chlorophenyl)oxan-4-amine () shows improved solubility (e.g., >50 mg/mL in water) compared to the free base form of this compound, which is likely sparingly soluble (<1 mg/mL) .
Reactivity and Stability
- Halogen Bonding: The 3-chloro-4-fluorophenyl group in the target compound may engage in stronger halogen bonding (e.g., with carbonyl oxygen) than mono-halogenated analogs, as shown in crystallographic studies of related compounds ().
- Nitro Group Effects : Quinazoline derivatives with nitro groups () exhibit higher electrophilicity, making them prone to reduction reactions compared to the electron-neutral oxane core.
- Oxidative Stability : The oxane ring is less prone to oxidation than furan-containing analogs (), which may degrade under acidic conditions.
Q & A
Q. How to reconcile discrepancies in IC₅₀ values across independent labs?
- Resolution :
- Standardize Assays : Use identical ATP concentrations (10 µM) and enzyme lots.
- Inter-Lab Calibration : Share reference compounds (e.g., gefitinib) for cross-validation .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Purity Criteria (HPLC) |
|---|---|---|
| 3-Chloro-4-fluoroaniline | Aromatic amine precursor | ≥99% (RT = 6.2 min) |
| Oxane-4-amine hydrochloride | Cyclic amine donor | ≥98% (RT = 4.8 min) |
Q. Table 2: Recommended Analytical Conditions
| Technique | Column/Parameters | Detection Method |
|---|---|---|
| HPLC | C18, 50:50 ACN/H₂O, 1 mL/min | UV (254 nm) |
| GC-MS | DB-5, 250°C, He carrier | EI (m/z 30–500) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
